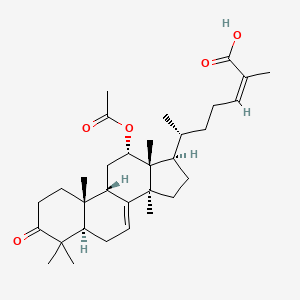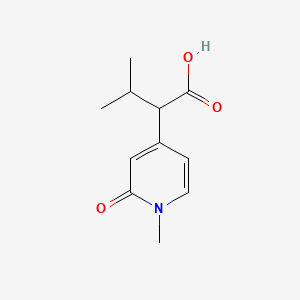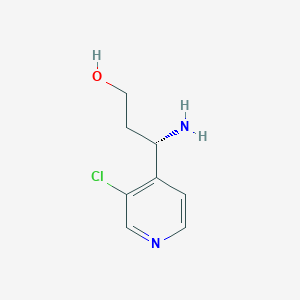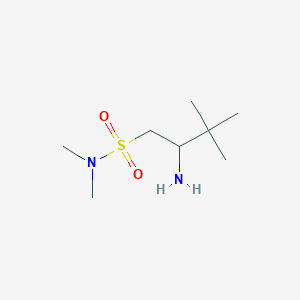
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is a chemical compound with the molecular formula C8H20N2O2S and a molecular weight of 208.32 g/mol . This compound is known for its unique structural properties, which include a sulfonamide group attached to a highly branched butane backbone. It is primarily used in research and industrial applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide typically involves the reaction of 2,2,3,3-tetramethylbutane with sulfonamide precursors under controlled conditions. One common method includes the use of tert-butyl bromide and ethyl bromide in the presence of magnesium metal and manganese(II) ions . The reaction proceeds through the formation of organomanganese intermediates, which then decompose to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial use.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar butane backbone but lacking the sulfonamide group.
Sulfanilamide: A sulfonamide antibiotic with a different structural arrangement but similar functional group.
Uniqueness
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is unique due to its highly branched structure and the presence of both amino and sulfonamide groups. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C8H20N2O2S |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
2-amino-N,N,3,3-tetramethylbutane-1-sulfonamide |
InChI |
InChI=1S/C8H20N2O2S/c1-8(2,3)7(9)6-13(11,12)10(4)5/h7H,6,9H2,1-5H3 |
Clé InChI |
ZHCDMCKMVNXRSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CS(=O)(=O)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


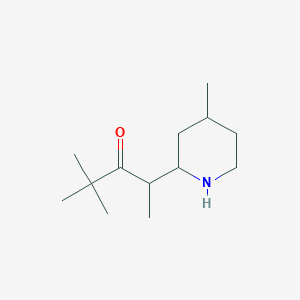
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
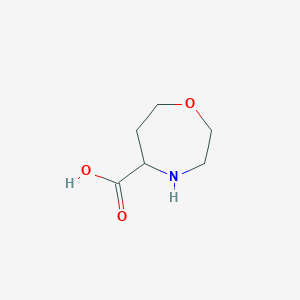

![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
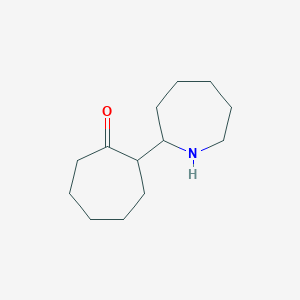
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
